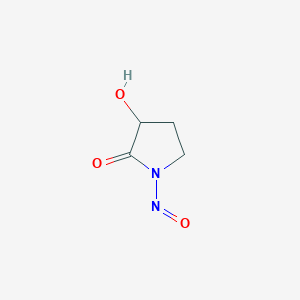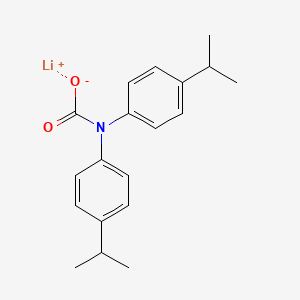
Lithium Bis(4-isopropylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium Bis(4-isopropylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly noted for its role in the development of thermally activated delayed fluorescence (TADF) molecules, which are being researched for their potential in efficient deep-blue TADF emitting applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium Bis(4-isopropylphenyl)carbamate typically involves the reaction of 4-isopropylphenyl isocyanate with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired carbamate compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to precisely control the reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels required for its applications.
化学反应分析
Types of Reactions: Lithium Bis(4-isopropylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate compounds.
科学研究应用
Lithium Bis(4-isopropylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of TADF molecules for efficient deep-blue emission.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug design and medicinal chemistry, particularly for its stability and ability to modulate biological properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of Lithium Bis(4-isopropylphenyl)carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors through its carbamate group, which participates in hydrogen bonding and other intermolecular interactions. These interactions can influence various biochemical pathways, leading to the desired effects in different applications .
相似化合物的比较
- Lithium Bis(4-methylphenyl)carbamate
- Lithium Bis(4-ethylphenyl)carbamate
- Lithium Bis(4-tert-butylphenyl)carbamate
Comparison: Lithium Bis(4-isopropylphenyl)carbamate is unique due to its specific isopropyl substitution on the phenyl ring, which can influence its reactivity and stability compared to other similar compounds. This unique substitution pattern can enhance its performance in specific applications, such as the development of TADF molecules, where precise control over electronic properties is crucial.
属性
分子式 |
C19H22LiNO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
lithium;N,N-bis(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C19H23NO2.Li/c1-13(2)15-5-9-17(10-6-15)20(19(21)22)18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3,(H,21,22);/q;+1/p-1 |
InChI 键 |
QDVCGPHMYUCNLH-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
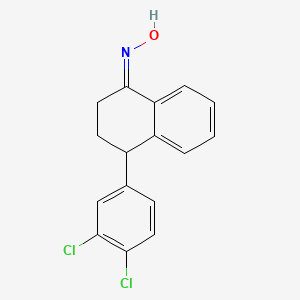
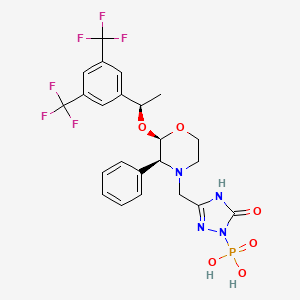
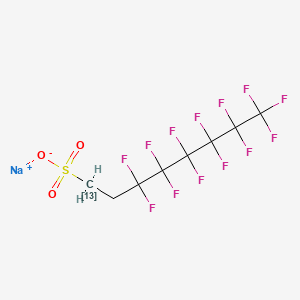
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
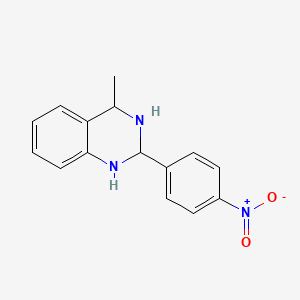
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
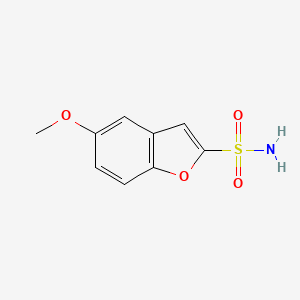
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
